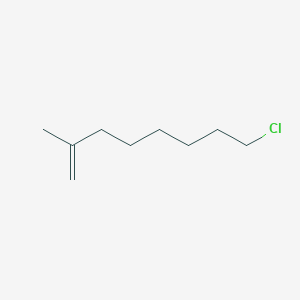

8-Chloro-2-methyl-1-octene

CAS No.: 485320-16-9

Cat. No.: VC2405128

Molecular Formula: C9H17Cl

Molecular Weight: 160.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 485320-16-9 |

|---|---|

| Molecular Formula | C9H17Cl |

| Molecular Weight | 160.68 g/mol |

| IUPAC Name | 8-chloro-2-methyloct-1-ene |

| Standard InChI | InChI=1S/C9H17Cl/c1-9(2)7-5-3-4-6-8-10/h1,3-8H2,2H3 |

| Standard InChI Key | WPPNRBVXACSCEG-UHFFFAOYSA-N |

| SMILES | CC(=C)CCCCCCCl |

| Canonical SMILES | CC(=C)CCCCCCCl |

Introduction

8-Chloro-2-methyl-1-octene is an organic compound belonging to the class of alkenes, characterized by the presence of a chlorine atom and a methyl group attached to an octene backbone. Its molecular formula is C9H17Cl, and it features a double bond between the first and second carbon atoms .

Synthesis Methods

The synthesis of 8-Chloro-2-methyl-1-octene typically involves the use of Grignard reagents. One common method is the reaction of allylmagnesium bromide with 1-chloro-3-methylbutane under anhydrous conditions. The reaction is carried out in a dry ether solvent, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial production may involve the oligomerization of ethylene using chromium-based catalytic systems, allowing for the selective formation of linear α-olefins, including 1-octene derivatives.

Chemical Reactions

8-Chloro-2-methyl-1-octene undergoes various chemical reactions:

-

Oxidation: The double bond can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.

-

Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield the corresponding alkane.

-

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate or ozone | Epoxides or diols |

| Reduction | Hydrogen gas with palladium on carbon | 2-methyl-1-octane |

| Substitution | Sodium hydroxide | 8-hydroxy-2-methyl-1-octene |

Applications

8-Chloro-2-methyl-1-octene has several applications in scientific research and industry:

-

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

-

Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme-substrate interactions and protein modifications.

-

Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.

Suppliers and Availability

8-Chloro-2-methyl-1-octene is available from various suppliers globally, including companies in China, the United Kingdom, and the United States .

| Supplier | Country | Contact Information |

|---|---|---|

| Shenzhen Polymeri Biochemical Technology Co., Ltd. | China | +86-400-002-6226, sales@rrkchem.com |

| J & K SCIENTIFIC LTD. | China | 010-82848833, jkinfo@jkchemical.com |

| Matrix Scientific | United States | 803 788-9494, sales@matrixscientific.com |

| Apollo Scientific Ltd. | United Kingdom | 44 161 406 0505, sales@apolloscientific.co.uk |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume